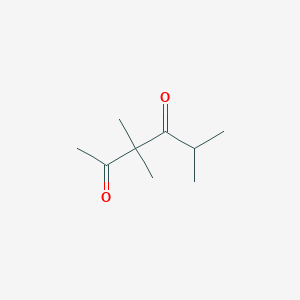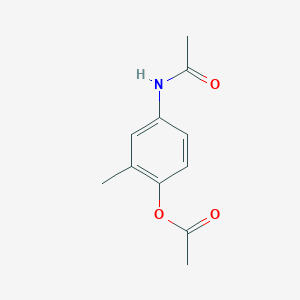![molecular formula C32H27O2PS B14663392 Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane CAS No. 51848-91-0](/img/structure/B14663392.png)
Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane is a complex organophosphorus compound It features a central phosphorus atom bonded to a triphenyl group and a phenyl(phenylmethanesulfonyl)methylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane typically involves the use of Grignard reagents. The Grignard reaction is a valuable synthetic procedure for forming new carbon-carbon bonds. The reaction is conducted by adding the organic halide to a suspension of magnesium in an ether, which provides ligands required to stabilize the organomagnesium compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction vessels must be scrupulously cleaned and dried to prevent moisture from interfering with the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Wissenschaftliche Forschungsanwendungen
Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets and pathways involved include coordination with transition metals and participation in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylmethane: A simpler compound with a similar triphenyl structure but lacking the phosphane and sulfonyl groups.
Methylenetriphenylphosphorane: An organophosphorus compound with a similar phosphorus center but different substituents.
Uniqueness
Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane is unique due to its combination of a triphenyl group with a phenyl(phenylmethanesulfonyl)methylidene group, providing distinct reactivity and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
51848-91-0 |
|---|---|
Molekularformel |
C32H27O2PS |
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
[benzylsulfonyl(phenyl)methylidene]-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C32H27O2PS/c33-36(34,26-27-16-6-1-7-17-27)32(28-18-8-2-9-19-28)35(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25H,26H2 |
InChI-Schlüssel |
PROJSFYFYUKYLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
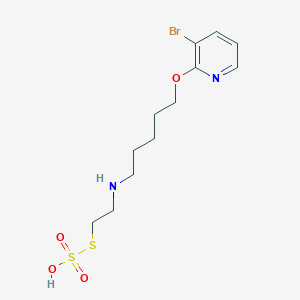
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
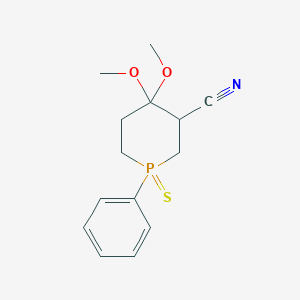


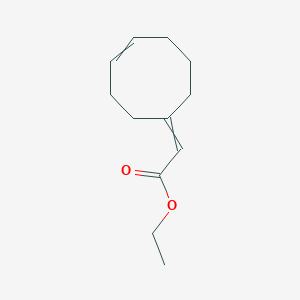

![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
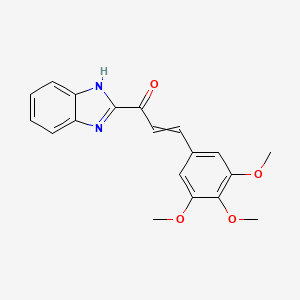

![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)
